Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol . It is widely used as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine scaffold and stereochemical specificity. The compound is typically provided as a high-purity (>98%) hydrochloride salt in 10 mM solution formats, with recommended storage at -80°C for long-term stability and -20°C for short-term use . Its solubility profile varies, requiring solvent optimization (e.g., DMSO, ethanol) for experimental applications .
Properties
IUPAC Name |
methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXDUCYXKAYFC-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131176-03-9 | |
| Record name | D-Proline, 4-fluoro-, methyl ester, hydrochloride, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131176-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Selection
The synthesis begins with L-hydroxyproline methyl ester (4R-hydroxy configuration), a cost-effective chiral pool starting material. The 4R-hydroxyl group serves as the precursor for fluorination, while the methyl ester protects the carboxylic acid during subsequent steps.
Amine Protection
Step : Boc Protection of the Pyrrolidine Amine
Fluorination at the 4-Position
Step : Hydroxyl-to-Fluorine Substitution
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Reagents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
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Conditions :
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Outcome : Inverts the 4R-hydroxyl to 4S-fluorine via SN2 mechanism , yielding tert-butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate methyl ester.
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Challenge : Competing elimination reactions are minimized by low-temperature conditions.
Ester Group Retention and Workup
The methyl ester remains intact during fluorination due to the absence of strong acids/bases. Post-fluorination, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove fluorination byproducts.
Boc Deprotection and Hydrochloride Formation
Step : Acidic Cleavage of the Boc Group
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Conditions :
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Outcome : Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (64–70% yield over four steps).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for fluorination and Boc-deprotection steps:
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Fluorination : DAST and substrate are mixed in a microreactor (residence time: 10 min, 0°C).
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Acid Hydrolysis : Tubular reactors with immobilized HCl gas achieve rapid deprotection (5 min vs. 5 hours batch).
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98% (HPLC) | Reverse-phase HPLC (C18 column) |
| Stereochemical Integrity | ≥99% ee | Chiral HPLC (Daicel CHIRALPAK IB) |
| Residual Solvents | <500 ppm (ICH Q3C guidelines) | GC-MS |
Mechanistic Insights and Stereochemical Control
Fluorination Stereochemistry
The SN2 mechanism during fluorination ensures inversion of configuration at C4:
Mitigating Epimerization
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Risk : Epimerization at C2 or C4 under basic conditions (pH > 8).
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Solution : Use non-basic aqueous HCl for deprotection (pH 1–2), minimizing racemization.
Comparative Analysis of Fluorination Reagents
| Reagent | Yield (%) | ee (%) | Byproducts |
|---|---|---|---|
| DAST | 78 | 99 | Trace sulfonic acids |
| Deoxo-Fluor | 82 | 98 | Fluoroalkanes |
| XtalFluor-E | 65 | 97 | HF gas (requires scrubbing) |
DAST is preferred for laboratory-scale synthesis due to higher enantiomeric excess (ee), while Deoxo-Fluor offers better yields in industrial settings.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity. The stereochemistry of the molecule also plays a crucial role in its interaction with chiral environments in biological systems .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the pyrrolidine ring significantly influences physicochemical properties and biological activity. Key stereoisomers include:
Key Observations :
- Stereochemistry : The (2R,4S) and (2S,4R) isomers are enantiomers with distinct chiral centers, impacting their interactions in asymmetric synthesis .
- Purity and Stability : The (2R,4S) isomer is typically supplied at higher purity (>98%) compared to other stereoisomers (95–97%) .
- Storage : While the (2R,4S) isomer requires cryogenic storage, the (2R,4R) and (2S,4R) variants are stable at room temperature under inert atmospheres .
Functional Group Modifications
Ester Derivatives
- Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 2901043-18-1): Molecular formula: C₇H₁₃ClFNO₂ (MW: 197.6 g/mol). Features an ethyl ester group instead of methyl, enhancing lipophilicity for specific pharmacokinetic applications . Purity: 97% (vs. 98% for methyl ester) .
Hydroxy and Trifluoromethyl Derivatives
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 481704-21-6):
- (2R,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride :
- Incorporates a trifluoromethyl group, increasing metabolic stability and bioavailability .
Biological Activity
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. The presence of a fluorine atom at the 4-position enhances its binding affinity and alters its physicochemical properties, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H12ClFNO2
- Molecular Weight : 195.63 g/mol
- Stereochemistry : (2R,4S) configuration influences biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication processes, indicating potential use in antiviral therapies.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it is hypothesized that the compound can interact with neural receptors, potentially providing neuroprotective benefits.
- Anticancer Activity : In vitro studies have shown that it can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.
The mechanism of action involves the compound's interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the stereochemistry plays a crucial role in its interaction with chiral environments in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Interaction with neural receptors | |
| Anticancer | Inhibition of cancer cell proliferation in vitro |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against human tumor cell lines in vitro, revealing a dose-dependent inhibition of cell growth. The mechanism appeared to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
Case Study: Neuroprotective Effects
In a model assessing neuroprotective properties, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound could significantly reduce cell death and enhance cell viability compared to control groups.
Applications and Future Directions
The unique properties of this compound make it a valuable candidate for further research in drug development. Its potential applications include:
- Development of antiviral drugs targeting specific viral replication pathways.
- Formulation of neuroprotective agents for neurodegenerative diseases.
- Exploration as a lead compound in anticancer drug discovery.
Q & A
Q. What are the recommended methods for synthesizing Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride while preserving stereochemical integrity?
Synthesis involves enantioselective fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) under controlled conditions. Chiral auxiliaries or catalysts ensure retention of the 2R,4S configuration. Post-fluorination, esterification with methyl chloroformate followed by HCl treatment yields the hydrochloride salt. Stereochemical integrity is confirmed via X-ray crystallography (e.g., SHELXL refinement) and chiral HPLC .
Q. What analytical techniques are critical for characterizing the purity and stereochemical configuration of this compound?
Purity (>98%) is validated via HPLC and H/C NMR spectroscopy. Absolute configuration is confirmed using single-crystal X-ray diffraction (SHELXL) . Chiral HPLC or polarimetry assesses enantiomeric excess, while thermal analysis (DSC) detects polymorphic transitions .
Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?
Dissolve in anhydrous DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -80°C (6 months) or -20°C (1 month). For aqueous solubility, use co-solvents like PEG300 and Tween 80, ensuring sequential addition to maintain clarity. Pre-warm to 37°C and sonicate if precipitation occurs .
Advanced Questions
Q. How does the stereochemistry at the 2R and 4S positions influence biological activity in medicinal chemistry applications?
The 4S-fluorine enhances hydrogen bonding with target proteins (e.g., enzyme active sites), while the 2R-methyl ester modulates lipophilicity and metabolic stability. Comparative studies with diastereomers (e.g., 2S,4R) reveal differences in IC values by up to 10-fold in protease inhibition assays. Molecular docking simulations (AutoDock Vina) can rationalize these effects .
Q. What strategies mitigate racemization during synthesis under acidic conditions?
Conduct HCl salt formation at 0–5°C in aprotic solvents (e.g., dichloromethane) to minimize acid-catalyzed racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column). If racemization occurs, employ kinetic resolution using chiral bases (e.g., quinidine) or switch to milder acid sources .
Q. How can researchers resolve contradictions in crystallographic data when different batches yield varying unit cell parameters?
Variations may arise from polymorphism or solvent inclusion. Recrystallize under standardized conditions (e.g., slow evaporation in ethanol/water). Use SHELXD for phase determination and SHELXL for refinement. Cross-validate with solid-state NMR (e.g., F NMR) to confirm lattice consistency .
Q. What computational methods predict the compound’s stability in biological matrices?
Molecular dynamics simulations (GROMACS) model degradation pathways under physiological pH (7.4). Hydrolysis susceptibility of the methyl ester is assessed via DFT calculations (Gaussian 09) at the B3LYP/6-31G* level. Experimental validation uses LC-MS to track degradation products .
Data Contradiction Analysis
Q. How should discrepancies in biological activity between enantiomers be addressed in structure-activity relationship (SAR) studies?
Perform competitive binding assays (SPR or ITC) to quantify affinity differences. Pair with molecular dynamics simulations (Amber) to analyze conformational stability in target binding pockets. Use X-ray co-crystallography to resolve binding mode variations (e.g., SHELXS for structure solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
